6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC17472059
Molecular Formula: C12H18N4S
Molecular Weight: 250.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4S |
|---|---|
| Molecular Weight | 250.37 g/mol |
| IUPAC Name | 6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C12H18N4S/c1-4-5-7(2)14-11-10-9(6-8(3)17-10)15-12(13)16-11/h6-7H,4-5H2,1-3H3,(H3,13,14,15,16) |
| Standard InChI Key | IZTQTLHIXFFTSB-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. The 6-methyl group enhances electron density at the C6 position, potentially influencing intermolecular interactions, while the N4-(pentan-2-yl) substituent introduces steric bulk and lipophilicity. These modifications are critical for modulating solubility and target binding, as evidenced by comparative studies on analogous thienopyrimidines .
The IUPAC name, 6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine, reflects its substitution pattern. Canonical SMILES notation (CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N) and InChIKey (IZTQTLHIXFFTSB-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Physicochemical Properties
With a molecular weight of 250.37 g/mol, the compound falls within the optimal range for blood-brain barrier penetration and oral bioavailability. The logP value, though unreported, can be inferred from structural analogs to exceed 3.0, suggesting significant hydrophobicity . This property aligns with its potential as a lipophilic antifolate or kinase inhibitor .
Synthetic Methodologies
Cyclization Strategies
Synthesis typically begins with cyclization of aminothiophene and pyrimidine precursors. For example, ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate serves as a common intermediate, which undergoes sequential nucleophilic substitutions and reductions to introduce the 2,4-diamine functionality . The pentan-2-yl group is introduced via alkylation or reductive amination, often employing titanium isopropoxide and sodium borohydride .
Optimization Challenges
Key challenges include regioselectivity in cyclization and minimizing side reactions during N4-alkylation. A study on related thieno[2,3-d]pyrimidines reported yields of 74–99% for analogous steps, contingent on precise stoichiometry and temperature control . Purification often requires column chromatography due to the compound’s poor solubility in polar solvents .
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking studies highlight the compound’s potential to bind EGFR and PI3K, kinases implicated in tumor proliferation . The 2,4-diamine motif mimics ATP’s adenine ring, enabling competitive inhibition at catalytic sites . Additionally, the pentan-2-yl chain may occupy hydrophobic pockets, enhancing affinity.
Apoptosis and Cell Cycle Effects
In MDA-MB-231 breast cancer cells, related derivatives induced dose-dependent apoptosis and G0/G1 phase arrest . These effects correlate with downregulation of cyclin D1 and caspase-3 activation, pathways likely shared by the subject compound .
Therapeutic Applications and Comparative Analysis
Oncology
The compound’s dual kinase and antifolate activity positions it as a multitargeted agent. Compared to 6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine (PubChem CID: 13070845), the thieno analog’s sulfur atom enhances π-π stacking with aromatic residues in kinase domains .
Antimicrobial Prospects
Though untested, structural analogs exhibit dihydrofolate reductase (DHFR) inhibition, a validated antibacterial target . The 2,4-diamine group likely chelates DHFR’s active-site glutamate, as seen in trimethoprim .
Future Directions
In Vivo Validation
Pharmacokinetic studies in murine models are needed to assess bioavailability and toxicity. The compound’s logP suggests hepatic metabolism via CYP450 isoforms, necessitating metabolite identification.
Structural Optimization
Introducing electron-withdrawing groups at C6 could enhance solubility without compromising activity. Hybrid derivatives combining thienopyrimidine and triazole moieties may further broaden target spectra .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume